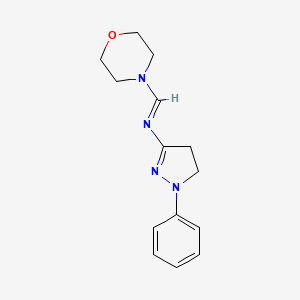![molecular formula C17H16N2O5 B5813848 4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HPPH or Photochlor, and it is a photosensitizer that has been used in photodynamic therapy (PDT) for the treatment of cancer.
Mechanism of Action
The mechanism of action of HPPH involves the production of ROS upon activation by light. The ROS can induce cell death in cancer cells through various mechanisms, including apoptosis, necrosis, and autophagy. HPPH has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. This inhibition of angiogenesis can further enhance the anti-cancer effects of HPPH.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, HPPH can accumulate in the skin and cause photosensitivity, which can be a limitation for its use in PDT. HPPH has also been shown to have some effect on the immune system, which can be beneficial for cancer treatment.
Advantages and Limitations for Lab Experiments
HPPH has several advantages for lab experiments, including its stability and ease of synthesis. However, HPPH can be difficult to purify, and its fluorescence properties can be affected by the surrounding environment. In addition, the activation wavelength of HPPH can vary depending on the solvent and pH, which can affect its effectiveness in PDT.
Future Directions
For the study of HPPH include the development of new synthesis and purification methods, the study of its effects on the immune system, and the development of new imaging techniques.
Synthesis Methods
The synthesis of HPPH involves several steps, including the reaction of 3-nitrobenzoyl chloride with 3-hydroxybenzoic acid to form 3-(3-nitrobenzoyl)phenol. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-{[(3-nitrophenyl)amino]carbonyl}phenol. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of 4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid.
Scientific Research Applications
HPPH has been extensively studied for its potential applications in cancer treatment. It is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS) that can induce cell death in cancer cells. HPPH has been shown to be effective in treating various types of cancer, including prostate cancer, breast cancer, and lung cancer. In addition to its use in PDT, HPPH has also been studied for its potential applications in fluorescence-guided surgery (FGS) and molecular imaging.
properties
IUPAC Name |
4-[4-[(3-hydroxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-14-3-1-2-13(10-14)19-17(24)11-4-6-12(7-5-11)18-15(21)8-9-16(22)23/h1-7,10,20H,8-9H2,(H,18,21)(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZHGYRCGRORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)


![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)

![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)
